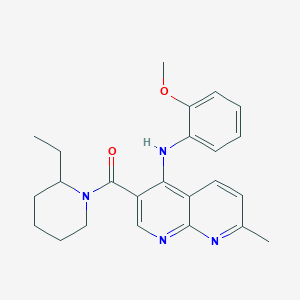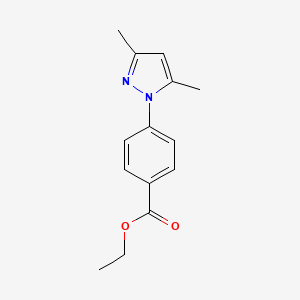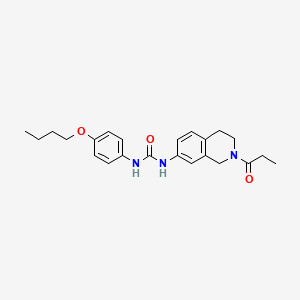![molecular formula C8H12Br2F3N3 B2733478 (3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl)amine hydrobromide CAS No. 1432035-28-3](/img/structure/B2733478.png)
(3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl)amine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an amine derivative of a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a bromo, methyl, and trifluoromethyl group. The amine group is attached to the pyrazole ring via a propyl chain .
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also has a bromo, methyl, and trifluoromethyl group attached to the ring, and an amine group attached via a propyl chain .Chemical Reactions Analysis
The compound, being an amine, might undergo reactions typical of amines, such as acylation or alkylation. The bromo group might make the compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the bromo and trifluoromethyl groups, as well as the amine group, would influence properties such as polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación
CO2 Capture and Environmental Applications
A study by Bates et al. (2002) highlights the use of task-specific ionic liquids for CO2 capture. The research demonstrates how ionic liquids, through the reaction with CO2, can reversibly sequester the gas as a carbamate salt, offering a nonvolatile and water-independent method for CO2 capture, which could potentially involve compounds similar to "(3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl)amine hydrobromide" (Bates et al., 2002).
Antimicrobial and Antitumor Activity
Abunada et al. (2008) and Sugaya et al. (1994) discuss the synthesis and biological activities of pyrazole derivatives. These studies illustrate the potential of such compounds in developing new antimicrobial and antitumor agents. The structural modification of pyrazoles, including bromination and the incorporation of trifluoromethyl groups, plays a significant role in enhancing their biological efficacy (Abunada et al., 2008); (Sugaya et al., 1994).
Synthesis and Characterization of Pyrazole Derivatives
The research by Titi et al. (2020) focuses on the synthesis, characterization, and biological activity evaluation of pyrazole derivatives. This study emphasizes the importance of structural analysis through X-ray crystallography and the exploration of biological activities against various diseases, showcasing the diverse applications of pyrazole compounds in medicinal chemistry (Titi et al., 2020).
Catalysis and Chemical Synthesis
Sidhom et al. (2018) explore the reactivity of 5-aminopyrazoles in palladium-catalyzed direct arylation. This study provides insights into the regioselective synthesis of C-arylated pyrazoles, highlighting the utility of pyrazole derivatives in catalysis and the development of novel synthetic methodologies (Sidhom et al., 2018).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrF3N3.BrH/c1-5-6(9)7(8(10,11)12)14-15(5)4-2-3-13;/h2-4,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHVGPGPRWYOIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCN)C(F)(F)F)Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Br2F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Fluoro-3-methylphenyl)methyl]-N-[(4-hydroxythian-4-yl)methyl]prop-2-enamide](/img/structure/B2733395.png)

![4-bromo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2733398.png)
![Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate](/img/structure/B2733400.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2733401.png)


![2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2733406.png)



![7-(2,3-dihydro-1H-inden-5-yl)-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2733415.png)

